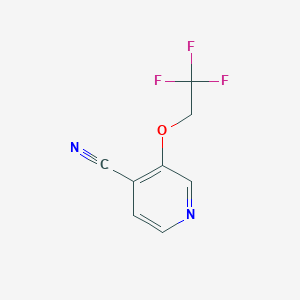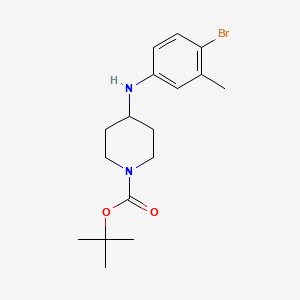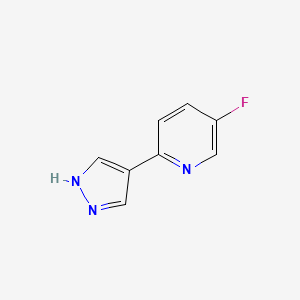
5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Übersicht
Beschreibung
5-Fluoro-2-(1H-pyrazol-4-yl)pyridine, also known as 5-Fluoro-2-pyrazoline, is a versatile molecule that has been studied for its potential applications in pharmaceuticals, agriculture, and other industries. It is a heterocyclic compound that contains both nitrogen and fluorine atoms and is a member of the pyrazole family. This molecule has been studied for its unique properties, such as its ability to bind to a variety of substrates, its low toxicity, and its ability to act as a catalyst. Additionally, 5-Fluoro-2-pyrazoline has been studied for its potential in medicinal applications, such as its ability to inhibit enzymes and its potential to modulate the activity of receptors.
Wissenschaftliche Forschungsanwendungen
Photoinduced Tautomerization
The study of 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives, including 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, has shown that these compounds exhibit three types of photoreactions. These include excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), as well as solvent-assisted double-proton transfer. These processes are significant in the context of photochemistry and luminescence, indicating potential applications in fields like photochemical sensing or organic electronics (Vetokhina et al., 2012).
Antibacterial Drug Metabolism
The compound FYL-67, which includes a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, similar in structure to 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, was studied for its metabolism. The research provided insights into the phase I metabolism of this novel oxazolidinone antibacterial drug, identifying key metabolites and suggesting its mechanism of action against organisms like MRSA. This study contributes to understanding the metabolic pathways of similar compounds in pharmacodynamics and toxicodynamics (Sang et al., 2016).
N-Pyridylation Studies
In research focusing on the preparation of chemical entities derived from 3-alkoxypyrazoles, N-pyridylation using bromopyridines and fluoropyridines, including 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, was explored. The outcomes of these studies are vital for the development of new chemical libraries and have implications in organic synthesis and drug design (Guillou et al., 2010).
Antitumor and Antimicrobial Activities
Pyrazolo[3,4-b]pyridine derivatives, structurally related to 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, were synthesized and evaluated for their antibacterial and antifungal activities. Compounds in this study showed significant potential against a variety of bacterial and fungal strains, and some also displayed antitumor activity against liver cell lines, highlighting the potential of these compounds in developing new antimicrobial and anticancer agents (El-Borai et al., 2012).
Fluorinated Pyrazole Motifs in Medicinal Chemistry
A study designed and synthesized novel compounds containing fluorinated pyrazole and pyridyl 1,3,4-oxadiazole motifs, examining their antimicrobial activity and cytotoxicity. The research showed potent antibacterial and antifungal activities, with some compounds specifically effective against methicillin-resistant Staphylococcus aureus (MRSA). The study indicates the significance of fluorine-substituted pyrazoles in developing new antimicrobial agents (Desai et al., 2016).
Eigenschaften
IUPAC Name |
5-fluoro-2-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYNCLTFZSMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1H-pyrazol-4-yl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


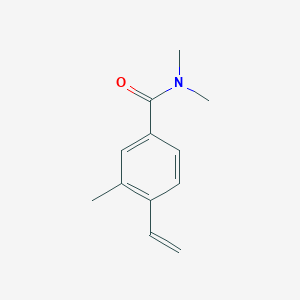
![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
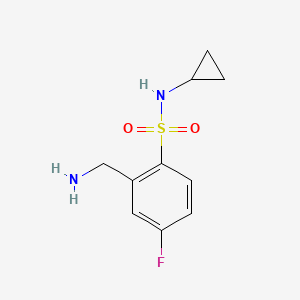
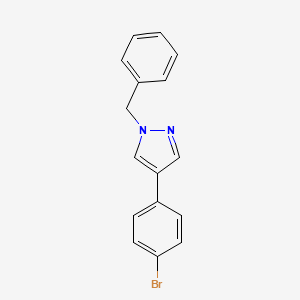
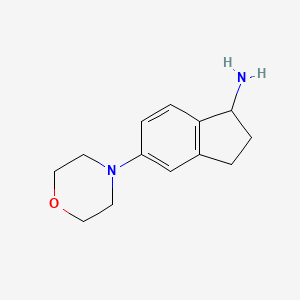
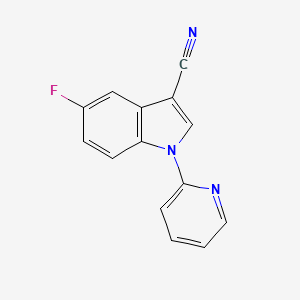
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)
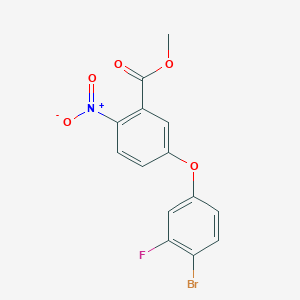
![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
